molecular formula C20H28N4O2 B11945663 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) CAS No. 41915-94-0

3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea)

Cat. No.: B11945663
CAS No.: 41915-94-0
M. Wt: 356.5 g/mol
InChI Key: IRTRNUXQPMXMDV-UHFFFAOYSA-N
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Description

3,3’-(1,5-Naphthalenediyl)bis(1,1-diethylurea) is a chemical compound with the molecular formula C20H28N4O2 and a molecular weight of 356.472. It is known for its unique structure, which includes a naphthalene core linked to two diethylurea groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(1,5-Naphthalenediyl)bis(1,1-diethylurea) typically involves the reaction of 1,5-diaminonaphthalene with diethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

1,5-Diaminonaphthalene+2Diethyl isocyanate3,3’-(1,5-Naphthalenediyl)bis(1,1-diethylurea)\text{1,5-Diaminonaphthalene} + 2 \text{Diethyl isocyanate} \rightarrow \text{3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea)} 1,5-Diaminonaphthalene+2Diethyl isocyanate→3,3’-(1,5-Naphthalenediyl)bis(1,1-diethylurea)

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-(1,5-Naphthalenediyl)bis(1,1-diethylurea) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3,3’-(1,5-Naphthalenediyl)bis(1,1-diethylurea) has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,3’-(1,5-Naphthalenediyl)bis(1,1-diethylurea) involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-(1,5-Naphthalenediyl)bis(1,1-dimethylurea)
  • 1,1’-(1,5-Naphthalenediyl)bis(3-cyclohexylurea)
  • 3,3’-(1,5-Naphthalenediyl)bis(1,1-dibenzylurea)
  • 3,3’-(1,5-Naphthalenediyl)bis(1,1-dipropylurea)

Uniqueness

3,3’-(1,5-Naphthalenediyl)bis(1,1-diethylurea) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research applications, as it can exhibit different reactivity and interactions compared to its analogs .

Properties

CAS No.

41915-94-0

Molecular Formula

C20H28N4O2

Molecular Weight

356.5 g/mol

IUPAC Name

3-[5-(diethylcarbamoylamino)naphthalen-1-yl]-1,1-diethylurea

InChI

InChI=1S/C20H28N4O2/c1-5-23(6-2)19(25)21-17-13-9-12-16-15(17)11-10-14-18(16)22-20(26)24(7-3)8-4/h9-14H,5-8H2,1-4H3,(H,21,25)(H,22,26)

InChI Key

IRTRNUXQPMXMDV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)N(CC)CC

Origin of Product

United States

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